molecular formula C14H10O6 B14242801 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- CAS No. 352359-50-3

9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy-

Cat. No.: B14242801
CAS No.: 352359-50-3
M. Wt: 274.22 g/mol
InChI Key: UREGCHRUDSFGCP-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- is a derivative of xanthone, a class of oxygenated heterocyclic compounds Xanthones are known for their diverse structures and wide range of biological activities

Preparation Methods

The synthesis of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- typically involves the use of salicylic acid derivatives and phenolic compounds. One common method includes heating salicylic acid phenyl ester to high temperatures (275-285°C) to initiate the reaction and distill off the resulting phenol. The temperature is then increased to 350-355°C to complete the reaction, yielding the desired xanthone derivative . Industrial production methods often involve similar high-temperature processes, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthone derivatives.

    Substitution: The hydroxyl and methoxy groups on the xanthone ring can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- can be compared with other xanthone derivatives, such as:

    1,3,5-Trihydroxyxanthone: Similar in structure but with hydroxyl groups at different positions, leading to different chemical and biological properties.

    1,3,7-Trihydroxyxanthone: Lacks the methoxy group, which affects its solubility and reactivity.

    Mangiferin: A xanthone glucoside with additional sugar moieties, known for its strong antioxidant and anti-inflammatory properties.

The uniqueness of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- lies in its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other xanthone derivatives.

Properties

CAS No.

352359-50-3

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

1,3,7-trihydroxy-4-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O6/c1-19-13-9(17)5-8(16)11-12(18)7-4-6(15)2-3-10(7)20-14(11)13/h2-5,15-17H,1H3

InChI Key

UREGCHRUDSFGCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=C1OC3=C(C2=O)C=C(C=C3)O)O)O

Origin of Product

United States

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